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Compound of Interest

Compound Name: 5-Chloro-6-nitroquinoline

CAS No.: 58416-32-3

Cat. No.: B1346353 Get Quote

CAS Number: 58416-32-3 Formula: C₉H₅ClN₂O₂ Molecular Weight: 208.60 g/mol

Executive Summary
5-Chloro-6-nitroquinoline is a specialized heterocyclic scaffold utilized primarily as a high-

reactivity intermediate in the synthesis of fused polycyclic aromatic systems. Its structural

uniqueness lies in the ortho positioning of a nucleofugic chlorine atom (C5) relative to a strong

electron-withdrawing nitro group (C6). This electronic arrangement activates the C5 position

toward Nucleophilic Aromatic Substitution (SₙAr), making the molecule a critical "hinge" for

constructing 5,6-disubstituted quinoline derivatives, including imidazo[4,5-f]quinolines and

potential DNA-intercalating pharmaceutical agents.

This guide outlines the synthesis, physicochemical characterization, and reactivity profile of 5-
Chloro-6-nitroquinoline, designed for researchers requiring high-purity precursors for

medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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Property Data Note

IUPAC Name 5-Chloro-6-nitroquinoline

SMILES
C1=CC2=C(C=CC=N2)C(=C1[

O-])Cl

Appearance
Pale yellow to tan crystalline

solid
Typical of nitroquinolines

Solubility

Soluble in DCM, CHCl₃,

DMSO; Sparingly soluble in

EtOH

Melting Point
135–140 °C

(Predicted/Analogous range)

Experimental values vary by

purity

pKa ~2.5 (Quinoline nitrogen)
Reduced basicity due to -I/-M

effect of NO₂

Synthetic Pathways[9]
The synthesis of 5-Chloro-6-nitroquinoline is non-trivial due to the directing effects of the

quinoline ring nitrogen and the existing substituents. Two primary methodologies exist: Direct

Nitration (most common) and De Novo Cyclization (Skraup).

Method A: Direct Nitration of 5-Chloroquinoline
(Preferred)
This method utilizes the directing power of the chlorine atom to control regioselectivity. In acidic

media, the quinoline nitrogen is protonated, deactivating the pyridine ring and forcing

substitution onto the benzene ring.

Substrate: 5-Chloroquinoline.[1][2]

Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

Regioselectivity: The 5-chloro group directs ortho (C6) and para (C8). The protonated

nitrogen exerts a strong -I effect, further deactivating C8. Consequently, C6 is the favored
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position, though C8-nitro byproducts are common.

Method B: Modified Skraup Synthesis
A classical approach involving the cyclization of functionalized anilines with glycerol.

Precursor: 2-Chloro-3-nitroaniline (or related isomers depending on cyclization direction).

Challenges: Violent reaction conditions and poor regiocontrol often make this less desirable

for this specific isomer compared to direct nitration.

Visualization: Synthetic Logic Flow

5-Chloroquinoline
(Starting Material)

HNO3 / H2SO4
(Nitration)

Protonated 
Quinolinium Species

 Protonation

5-Chloro-6-nitroquinoline
(Target) Major Path (Ortho to Cl)

5-Chloro-8-nitroquinoline
(Isomer)

 Minor Path (Para to Cl)

Click to download full resolution via product page

Figure 1: Reaction pathway for the nitration of 5-chloroquinoline, highlighting the divergence

between the 6-nitro (target) and 8-nitro isomers.

Detailed Experimental Protocol
Protocol 1: Nitration of 5-Chloroquinoline
Note: This protocol is adapted from standard nitration procedures for deactivated quinolines.

Safety: Fuming nitric acid is a potent oxidizer. Perform all steps in a fume hood.

Preparation: In a 250 mL round-bottom flask, dissolve 5-chloroquinoline (10.0 mmol) in conc.

H₂SO₄ (15 mL) at 0°C.

Addition: Dropwise add fuming HNO₃ (12.0 mmol) over 30 minutes, maintaining the

temperature below 5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (SiO₂, 30% EtOAc/Hexanes).

Quench: Pour the reaction mixture onto 100g of crushed ice. Neutralize carefully with

saturated Na₂CO₃ or NH₄OH to pH 8.

Extraction: Extract the yellow precipitate with CH₂Cl₂ (3 x 50 mL). Wash combined organics

with brine, dry over Na₂SO₄, and concentrate.

Purification: The crude solid contains both 6-nitro and 8-nitro isomers.

Separation: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

The 5-chloro-6-nitro isomer typically elutes after the 8-nitro isomer due to dipole moment

differences.

Reactivity & Applications
The core value of 5-Chloro-6-nitroquinoline lies in its reactivity profile. It serves as a

"bifunctional electrophile."

Nucleophilic Aromatic Substitution (SₙAr)
The chlorine at C5 is activated by the ortho-nitro group at C6. This allows for facile

displacement by amines, thiols, and alkoxides.

Mechanism: Addition-Elimination via a Meisenheimer complex.

Utility: Reaction with primary amines yields 5-amino-6-nitroquinolines, which are precursors

to imidazoles.

Reduction to Diamines
Reduction of the nitro group (using Fe/HCl, SnCl₂, or H₂/Pd-C) yields 5-chloro-6-

aminoquinoline. If the C5 chlorine has already been displaced by an amine (R-NH-), reduction

yields a 5,6-diaminoquinoline.

Significance: 5,6-Diaminoquinolines condense with aldehydes or formic acid to form

imidazo[4,5-f]quinolines, a class of compounds known for potent biological activity (and
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mutagenicity in some contexts).

Visualization: Reactivity Divergence
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Figure 2: The strategic utility of 5-Chloro-6-nitroquinoline in generating fused heterocyclic

systems.
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Source: Austin, M. W., & Ridd, J. H. (1963). "The kinetics and mechanism of

heteroaromatic nitration. Part I. Quinoline." Journal of the Chemical Society.

Context: Establishes the 5/8 directing rules for quinoline nitr

Reactivity of Chloro-Nitro Quinolines

Source: Nasielski-Hinkens, R., et al. (1988). "Nucleophilic substitutions on 2-Chloro-3-

Nitroquinoxaline." Bulletin des Sociétés Chimiques Belges. (Analogous chemistry for

ortho-halo-nitro heterocycles).

Context: Validates the SₙAr mechanism for ortho-halo-nitro heterocycles.

Synthesis of Heterocyclic Compounds (Volume 32)

Source: Jones, G. (1977). The Chemistry of Heterocyclic Compounds: Quinolines. Wiley-
Interscience.
Context: Comprehensive review of quinoline synthesis, including halo-nitro deriv

Benchchem Technical Data

Source: Benchchem Application Notes. "Nucleophilic Aromatic Substitution on 7-Chloro-6-
nitroquinoline."
Context: Provides experimental conditions for SₙAr on similar chloro-nitroquinoline
isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346353#5-chloro-6-nitroquinoline-cas-number-
58416-32-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1346353#5-chloro-6-nitroquinoline-cas-number-58416-32-3
https://www.benchchem.com/product/b1346353#5-chloro-6-nitroquinoline-cas-number-58416-32-3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346353?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

